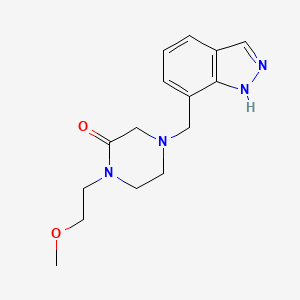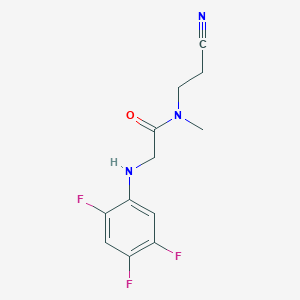![molecular formula C13H10F3N3O B7647493 2-pyridin-3-yl-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B7647493.png)
2-pyridin-3-yl-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-pyridin-3-yl-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and function of B-cells. Inhibition of BTK has been shown to have therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Mecanismo De Acción
TAK-659 selectively inhibits BTK, a crucial enzyme in the 2-pyridin-3-yl-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide signaling pathway. BTK plays a critical role in the development and function of B-cells, which are responsible for producing antibodies and mounting an immune response. Inhibition of BTK leads to the suppression of B-cell activation and proliferation, reducing the production of antibodies and cytokines. This mechanism of action has been shown to have therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Biochemical and Physiological Effects:
TAK-659 has been shown to have selective inhibition of BTK, with minimal off-target effects. In preclinical studies, TAK-659 has demonstrated significant antitumor activity in various hematological malignancies, including CLL, MCL, and DLBCL. TAK-659 has also been shown to have immunomodulatory effects, reducing the production of pro-inflammatory cytokines and inhibiting the activation of immune cells. These effects have been demonstrated in preclinical models of autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The selective inhibition of BTK by TAK-659 makes it a valuable tool for studying the 2-pyridin-3-yl-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide signaling pathway and its role in various diseases. TAK-659 has been shown to have high potency and selectivity, with minimal off-target effects. However, the use of TAK-659 in lab experiments is limited by its cost and availability. TAK-659 is a relatively new compound, and its synthesis is complex, making it challenging to obtain in large quantities.
Direcciones Futuras
TAK-659 has shown promising results in preclinical studies, demonstrating significant antitumor and immunomodulatory effects. Further research is needed to evaluate the safety and efficacy of TAK-659 in clinical trials for various diseases, including cancer, autoimmune disorders, and inflammatory conditions. Additionally, the potential applications of BTK inhibition in other diseases and conditions should be explored. The development of new BTK inhibitors with improved potency, selectivity, and pharmacokinetic properties is also an area of active research.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, starting from the reaction of 2-bromo-3-pyridylacetic acid with 4-(trifluoromethyl)pyridine-2-amine. The resulting intermediate is then subjected to further reactions, including amidation and cyclization, to obtain the final product. The synthesis of TAK-659 has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In cancer research, BTK inhibition has been shown to have antitumor effects in various hematological malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). TAK-659 has demonstrated promising results in preclinical studies, showing selective inhibition of BTK and significant antitumor activity in animal models.
In addition to cancer research, TAK-659 has also been studied for its potential applications in autoimmune disorders and inflammatory conditions. BTK inhibition has been shown to have immunomodulatory effects, reducing the production of pro-inflammatory cytokines and inhibiting the activation of immune cells. TAK-659 has demonstrated efficacy in preclinical models of autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus.
Propiedades
IUPAC Name |
2-pyridin-3-yl-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O/c14-13(15,16)10-3-5-18-11(7-10)19-12(20)6-9-2-1-4-17-8-9/h1-5,7-8H,6H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOCVEUVOPJLOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)NC2=NC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Methoxyethyl)-4-[(3-methyl-1-phenylpyrazol-4-yl)methyl]piperazin-2-one](/img/structure/B7647412.png)
![[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea](/img/structure/B7647418.png)

![1-[2-(Oxan-2-yl)ethyl]-3-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]urea](/img/structure/B7647432.png)

![4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide](/img/structure/B7647441.png)
![4-[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-2-yl]pyrrolidin-2-one](/img/structure/B7647442.png)
![N'-[(3-bromophenyl)methyl]-N'-cyclopropyl-N-prop-2-ynylpropanediamide](/img/structure/B7647461.png)
![N'-[(4-chlorophenyl)-phenylmethyl]-N-prop-2-ynylpropanediamide](/img/structure/B7647470.png)
![1-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]-3-(furan-2-ylmethyl)urea](/img/structure/B7647487.png)
![3-Methyl-3-[4-[(4-methyl-2,3-dihydroindol-1-yl)methyl]pyrazol-1-yl]thiolane 1,1-dioxide](/img/structure/B7647499.png)
![1-Prop-2-enyl-3-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]urea](/img/structure/B7647501.png)
![N-[(5-benzyl-1,3,4-oxadiazol-2-yl)methyl]-2,4,5-trifluoroaniline](/img/structure/B7647509.png)
![3-[(6-Methyl-2,3-dihydroindol-1-yl)methyl]imidazo[1,2-a]pyrazine](/img/structure/B7647515.png)